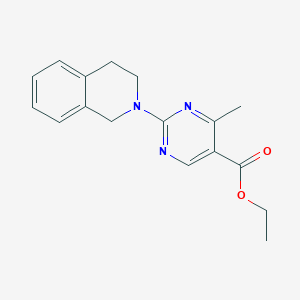

ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids . For instance, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux conditions, while FeCl3 can act as a catalyst in toluene at elevated temperatures . Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The compound can also participate in nucleophilic substitution reactions, forming different derivatives depending on the reagents and conditions used. Major products formed from these reactions often include modified pyrimidine and isoquinoline derivatives .

Scientific Research Applications

Inhibition of Protein Arginine Methyltransferase 5 (PRMT5)

One of the most promising applications of ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate is its role as a potent inhibitor of PRMT5. This enzyme is crucial in regulating gene expression and cell proliferation. Inhibiting PRMT5 can have significant implications for cancer treatment, especially in tumors where this enzyme is overexpressed. Studies have demonstrated that this compound effectively binds to PRMT5, inhibiting its activity and potentially altering downstream signaling pathways that are critical for cancer cell survival and growth .

Neuroprotective Properties

Preliminary research indicates that this compound may exhibit neuroprotective effects, making it a candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dihydroisoquinoline component is known for its interaction with neurotransmitter receptors, which could contribute to its neuroprotective capabilities.

Future Research Directions

Further studies are essential to elucidate the precise mechanisms of action of this compound. Research should focus on:

- Detailed molecular docking studies to understand binding affinities with various targets.

- In vivo studies to assess efficacy and safety in animal models.

- Exploration of its potential synergistic effects when combined with other therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol . This inhibition can help mitigate the adverse effects of high blood sugar levels in diabetic patients. The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate can be compared to other similar compounds, such as 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives . These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and applications. The unique combination of the pyrimidine and isoquinoline rings in this compound distinguishes it from other related compounds, offering distinct advantages in specific applications .

Biological Activity

Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate, a compound with a unique heterocyclic structure, has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₇H₁₉N₃O₂

- Molecular Weight : Approximately 297.35 g/mol

- Functional Groups : Contains a pyrimidine ring and a dihydroisoquinoline moiety.

This unique combination suggests potential interactions with various biological targets, particularly in the nervous system and cancer biology .

Inhibition of PRMT5

One of the most significant findings regarding the biological activity of this compound is its role as an inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is implicated in several cellular processes, including gene expression and cell proliferation. Inhibition of this enzyme may have therapeutic implications for cancers characterized by PRMT5 overexpression.

Neuroprotective Properties

Preliminary studies suggest that this compound may exhibit neuroprotective effects. The dihydroisoquinoline structure is known for its potential neuroactivity, which could be leveraged in treating neurodegenerative diseases. Further research is needed to elucidate the specific pathways involved.

Biological Activity Summary

| Activity | Description |

|---|---|

| PRMT5 Inhibition | Acts as a potent inhibitor, potentially affecting cancer cell growth and survival. |

| Neuroprotection | May protect neuronal cells from degeneration; specific mechanisms remain to be fully characterized. |

| Cytotoxicity | Exhibits cytotoxic effects against certain cancer cell lines; further studies required for validation. |

Case Studies and Research Findings

- Cytotoxicity Studies :

-

Biochemical Interactions :

- The compound has shown interactions with aldo-keto reductase enzymes, influencing steroid metabolism and potentially impacting various signaling pathways related to cell cycle regulation and apoptosis.

- Synthesis and Yield Optimization :

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To clarify the pathways through which it exerts neuroprotective effects.

- Structure-Activity Relationship (SAR) : To identify modifications that enhance its potency and selectivity for biological targets.

Properties

IUPAC Name |

ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-3-22-16(21)15-10-18-17(19-12(15)2)20-9-8-13-6-4-5-7-14(13)11-20/h4-7,10H,3,8-9,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZIEEPSVMTKMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)N2CCC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.